molecular formula C13H15Cl2NO B1216574 N-(2,3-dichlorophenyl)cyclohexanecarboxamide CAS No. 200709-97-3

N-(2,3-dichlorophenyl)cyclohexanecarboxamide

Cat. No. B1216574
M. Wt: 272.17 g/mol
InChI Key: ZYPWKRVXNGLEMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2,3-dichlorophenyl)cyclohexanecarboxamide and its derivatives involves multiple steps, including the preparation of cyclohexanecarboxamide precursors followed by the introduction of the dichlorophenyl group. A study by Özer et al. (2009) described the synthesis and characterization of various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, demonstrating the versatility of the synthetic approaches for obtaining these compounds (Özer, Arslan, VanDerveer, & Külcü, 2009).

Molecular Structure Analysis

The molecular structure of N-(2,3-dichlorophenyl)cyclohexanecarboxamide derivatives has been elucidated using single-crystal X-ray diffraction studies. These studies provide detailed information on the conformation of the cyclohexane ring, the orientation of the dichlorophenyl group, and the intramolecular interactions stabilizing the molecular structure. Ozer et al. (2021) provided insights into the crystal structure and Hirshfeld surface analysis of N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide, highlighting the importance of intramolecular and intermolecular hydrogen bonds in determining the conformation and stability of the molecule (Ozer, Solmaz, & Arslan, 2021).

Chemical Reactions and Properties

The reactivity and chemical properties of N-(2,3-dichlorophenyl)cyclohexanecarboxamide are influenced by the functional groups present in the molecule. The carboxamide group and the dichlorophenyl substituent can participate in various chemical reactions, including nucleophilic substitutions, condensation reactions, and the formation of coordination compounds with metals. Studies on the synthesis and characterization of metal complexes derived from N-(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives provide insights into the potential reactivity and applications of these compounds (Ozer, Arslan, VanDerveer, & Binzet, 2009).

Scientific Research Applications

Synthesis and Structural Analysis

N-(2,3-dichlorophenyl)cyclohexanecarboxamide and its derivatives have been a subject of interest in the field of synthetic organic chemistry. The synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, which include the 2,3-dichlorophenyl variant, have been explored. These compounds were characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, providing insights into their structural properties (Özer et al., 2009). Similarly, the crystal structure and Hirshfeld surface analysis of N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide, a related compound, have been studied, offering valuable information on molecular conformation and crystal packing (Ozer, Solmaz, & Arslan, 2021).

Interaction with Metal Ions

Research has also been conducted on the interaction of these compounds with metal ions. N-(R-carbamothioyl)cyclohexanecarboxamides and their Ni(II) and Cu(II) complexes have been synthesized and characterized. This includes studying the molecular conformation, electron distribution, and coordination with metal ions, which can be crucial for understanding their potential applications in materials science and catalysis (Özer, Arslan, VanDerveer, & Binzet, 2009).

Potential Biological Applications

In the realm of biological applications, the antimicrobial screening of derivatives of N-(2,3-dichlorophenyl)cyclohexanecarboxamide has been a focus. One study synthesized and evaluated the antibacterial and antifungal activity of N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides, indicating their potential as biological agents (Rajput & Sharma, 2021). Additionally, the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives, including those with a 2,3-dichlorophenyl substituent, have been investigated, demonstrating their potential in developing anti-microbial agents (Limban, Marutescu, & Chifiriuc, 2011).

Fluorescence Studies

The fluorescence quenching studies of carboxamide derivatives, including those related to N-(2,3-dichlorophenyl)cyclohexanecarboxamide, have been conducted. These studies are crucial for understanding the photochemical properties of these compounds, which could be relevant in developing new materials for optical applications (Patil et al., 2013).

Materials Science

In the field of materials science, the synthesis and properties of polyamides based on 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane, related to N-(2,3-dichlorophenyl)cyclohexanecarboxamide, have been explored. This research offers insights into the development of new polymeric materials with potential applications in various industrial sectors (Yang, Hsiao, & Yang, 1999).

properties

IUPAC Name

N-(2,3-dichlorophenyl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO/c14-10-7-4-8-11(12(10)15)16-13(17)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPWKRVXNGLEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)cyclohexanecarboxamide

CAS RN

200709-97-3
Record name 200709-97-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dichlorophenyl)cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dichlorophenyl)cyclohexanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dichlorophenyl)cyclohexanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dichlorophenyl)cyclohexanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dichlorophenyl)cyclohexanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dichlorophenyl)cyclohexanecarboxamide

Citations

For This Compound
2
Citations
S Liang, X Bian, D Liang, JC Sivils… - Pharmaceutical …, 2016 - Taylor & Francis
MJC13, a novel FKBP52 targeting agent, has potential use for the treatment of castration-resistant prostate cancer. The purpose of this work was to develop a solution formulation of …
Number of citations: 16 www.tandfonline.com
S Liang, X Bian, J Sivils, LM Neckers… - American journal of …, 2014 - ncbi.nlm.nih.gov
MJC13 is a novel molecule that has potential use for the treatment of hormone refractory prostate cancer (HRPC). The purpose of this work was to develop a liquid chromatography-…
Number of citations: 7 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.